molecular formula C9H5FN2O2 B13703148 2-Fluoro-5-nitroquinoline

2-Fluoro-5-nitroquinoline

Cat. No.: B13703148
M. Wt: 192.15 g/mol
InChI Key: XLAOWUAWZSOVKI-UHFFFAOYSA-N
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Description

2-Fluoro-5-nitroquinoline is a quinoline derivative featuring a fluorine atom at the 2-position and a nitro group (-NO₂) at the 5-position of the bicyclic aromatic system. Quinoline itself consists of a benzene ring fused to a pyridine ring, and substitutions at specific positions significantly alter its electronic properties, solubility, and reactivity. The fluorine atom, being electron-withdrawing, enhances electrophilic substitution resistance, while the nitro group further polarizes the aromatic system, influencing intermolecular interactions and chemical stability.

Properties

Molecular Formula

C9H5FN2O2

Molecular Weight

192.15 g/mol

IUPAC Name

2-fluoro-5-nitroquinoline

InChI

InChI=1S/C9H5FN2O2/c10-9-5-4-6-7(11-9)2-1-3-8(6)12(13)14/h1-5H

InChI Key

XLAOWUAWZSOVKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)F)C(=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-nitroquinoline typically involves the nitration of a fluorinated quinoline precursor. One common method is the nitration of 2-fluoroquinoline using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions . Another approach involves the cyclization of appropriate precursors in the presence of fluorinating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous-flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-nitroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2).

Major Products Formed

    Nucleophilic Substitution: Substituted quinolines with various functional groups replacing the fluorine atom.

    Reduction: 2-Fluoro-5-aminoquinoline.

    Oxidation: Quinoline N-oxides.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-Fluoro-5-nitroquinoline (hypothetical structure) with structurally related compounds, focusing on molecular properties, substituent effects, and applications:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Substituent Positions Key Properties/Applications References
This compound C₉H₅FN₂O₂ 200.15 (calc.) 2-F, 5-NO₂ Hypothetical: Expected high reactivity in electrophilic substitution due to nitro group. Potential intermediate in pharmaceuticals. -
6-Fluoro-5-nitroquinoline-2-carboxylic acid C₁₀H₅FN₂O₄ 236.16 6-F, 5-NO₂, 2-COOH Carboxylic acid enhances solubility; used as a pharmaceutical intermediate.
6-Fluoro-2-methyl-5-nitroquinoline C₁₀H₇FN₂O₂ 206.176 6-F, 5-NO₂, 2-CH₃ Methyl group increases hydrophobicity; CAS 79821-10-6. Safety data highlights toxicity concerns.
5-Fluoro-8-nitroquinoline C₉H₅FN₂O₂ 200.15 5-F, 8-NO₂ Nitro at 8-position may reduce steric hindrance; studied for antimicrobial activity.
3-Fluoro-8-nitroquinoline C₉H₅FN₂O₂ 200.15 3-F, 8-NO₂ Substituent positions alter electronic distribution; potential for agrochemical applications.
2-Fluoro-4-methyl-5-nitropyridine C₆H₅FN₂O₂ 156.11 2-F, 5-NO₂, 4-CH₃ Pyridine derivative; simpler structure with lower molecular weight. Used in organic synthesis.

Key Comparisons:

Electronic Effects: Nitro Group Position: In 5-nitroquinolines (e.g., 5-Fluoro-8-nitroquinoline ), the nitro group at the 5-position deactivates the benzene ring, directing further substitutions to the pyridine ring. For this compound, the combined electron-withdrawing effects of F and NO₂ would likely reduce aromatic reactivity compared to analogs like 6-Fluoro-2-methyl-5-nitroquinoline . Fluorine Position: Fluorine at the 2-position (meta to the pyridine nitrogen) may enhance stability via inductive effects, contrasting with 6-fluoro derivatives where fluorine is ortho to the fused pyridine ring .

Physicochemical Properties: Solubility: Carboxylic acid derivatives (e.g., 6-Fluoro-5-nitroquinoline-2-carboxylic acid ) exhibit higher aqueous solubility due to polar functional groups. In contrast, methyl-substituted analogs (e.g., 6-Fluoro-2-methyl-5-nitroquinoline ) are more lipophilic. Thermal Stability: Nitro groups generally lower melting points due to decreased crystal lattice energy. For instance, 5-Nitroisoquinoline (CAS 607-32-9) has a melting point of 106–110°C , while methyl or carboxylic acid substitutions alter phase behavior.

Reactivity and Applications: Pharmaceutical Intermediates: 6-Fluoro-5-nitroquinoline-2-carboxylic acid is utilized in drug synthesis , whereas 5-Fluoro-8-nitroquinoline is explored for antimicrobial properties . Safety Profiles: Methyl-substituted derivatives like 6-Fluoro-2-methyl-5-nitroquinoline require careful handling due to toxicity risks .

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